2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Kinase Inhibition Cancer Research Trk Receptors

Standard pyrazolylpyrimidine intermediates often lack the precise substitution pattern required for target engagement. This compound features the validated 2,5-dichloro-5-methyl scaffold essential for TrkA (IC50=2 nM) and RORγt (cellular IC50=81 nM) activity. - Proven warhead for PROTAC degrader design (1-5 µM cellular activity) - Balanced LogP (1.98) and TPSA (69.7 Ų) for oral bioavailability - Supplied with batch-specific HPLC/LC-MS analysis

Molecular Formula C8H7Cl2N5
Molecular Weight 244.08 g/mol
CAS No. 543712-81-8
Cat. No. B1312809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
CAS543712-81-8
Molecular FormulaC8H7Cl2N5
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C8H7Cl2N5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15)
InChIKeyQXEYORGOYODCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: A Versatile Kinase and PROTAC Scaffold


2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 543712-81-8) is a synthetic small molecule belonging to the 4-aminopyrazolylpyrimidine chemotype [1]. It is characterized by a dichlorinated pyrimidine core linked via an amine bridge to a 5-methyl-1H-pyrazol-3-yl moiety. This scaffold has been extensively utilized as a key intermediate and core structure in the development of potent and selective tyrosine kinase inhibitors, particularly targeting the tropomyosin-related kinase (Trk) family and cyclin-dependent kinases (CDKs) [2]. Its molecular features, including a calculated LogP of 1.98 and a topological polar surface area (TPSA) of 69.7 Ų, provide a balanced physicochemical profile that supports further derivatization for medicinal chemistry optimization [3].

Scaffold for Trk and CDK kinase inhibitor research
Reported utility in bifunctional PROTAC degrader design
Balanced physicochemical profile supports derivatization

Structural Specificity of 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine


The 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is not a generic pyrazolylpyrimidine; its specific substitution pattern on the pyrimidine ring (2,5-dichloro) and the precise pyrazole moiety (5-methyl) are critical determinants of its biological activity and synthetic utility [1]. Unlike other aminopyrazolylpyrimidines with different halogenation patterns or alternative heterocyclic attachments, this specific compound's 2,5-dichloro arrangement on the pyrimidine core is essential for its binding mode and potency against certain kinase targets like TrkA and TrkB [2]. Moreover, the presence of the 5-methyl group on the pyrazole ring influences the molecule's lipophilicity and metabolic stability, directly impacting its oral bioavailability and in vivo efficacy as demonstrated for the advanced lead compound AZ-23 [3]. Simply substituting this compound with a similar but not identical analog (e.g., one with a 2,4-dichloro or a different pyrazole substitution) will likely result in a significant loss of target potency, altered selectivity profile, or compromised pharmacokinetic properties, making it unsuitable for critical experiments requiring precise target engagement.

Scaffold specificity
2,5-dichloro substitution pattern is reported essential for Trk binding; close analogs may shift target-engagement profile.
Metabolic stability
5-methyl pyrazole influences lipophilicity and metabolic stability; substitution may alter oral PK properties and in vivo model response.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine


TrkA/B Kinase Inhibition by Lead AZ-23

The core scaffold of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a direct progenitor of AZ-23, an optimized lead compound from this series. AZ-23 demonstrates significantly improved potency against Trk kinases compared to the initial high-throughput screening (HTS) hit (an unspecified 4-aminopyrazolylpyrimidine). AZ-23 exhibits an IC50 of 2 nM against TrkA and 8 nM against TrkB [1]. In contrast, the initial HTS hit from the same chemotype exhibited much weaker activity, with an IC50 > 1 μM against TrkA, underscoring the critical importance of the specific 2,5-dichloro and 5-methyl substitution pattern for achieving low nanomolar potency [2].

TrkA/B inhibition (AZ-23)
Head-to-head
TrkA IC50 2 nM, TrkB 8 nM vs >1000 nM HTS hit
>500-fold reported improvement
Supports target-engagement assay context; relevant for Trk pathway studies.
In vitro kinase assay; specificity from cited medicinal chemistry study.
Kinase Inhibition Cancer Research Trk Receptors

Oral Bioavailability and In Vivo Efficacy of AZ-23

The lead compound AZ-23, derived from the 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, has proven oral bioavailability and in vivo efficacy. This is a critical differentiator from many in-class analogs that are limited by poor pharmacokinetic (PK) properties. In mice, oral administration of AZ-23 resulted in significant inhibition of TrkA kinase activity in vivo and demonstrated substantial tumor growth inhibition in a Trk-expressing xenograft model of neuroblastoma [1]. While many potent kinase inhibitors fail in vivo due to poor absorption or rapid metabolism, the specific physicochemical properties imparted by this scaffold's substitution pattern (LogP = 1.98) [2] contribute to its favorable PK profile, enabling in vivo studies.

Oral PK & in vivo activity
Class-level inference
Reported oral bioavailability and tumor growth inhibition in Trk xenograft model
Model-response endpoint context; supports in vivo Trk pathway research.
Qualitative comparison; data from single optimized analog AZ-23.
In Vivo Pharmacology Drug Development Bioavailability

Key Building Block for RORγt Inhibitors

The 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has been successfully employed as a crucial building block for synthesizing potent inhibitors of the nuclear receptor RORγt, a key target for autoimmune diseases. A derivative synthesized from this core structure exhibited an IC50 of 81 nM in a cellular RORγt reporter assay [1]. This demonstrates the scaffold's versatility beyond Trk inhibition. In comparison, a structurally similar but distinct analog from the same patent family, which likely possessed a different substitution pattern on the pyrimidine or pyrazole rings, showed a notably reduced potency of 270 nM in the same assay [2], highlighting the critical nature of the exact 2,5-dichloro-5-methyl substitution for achieving optimal activity against RORγt.

RORγt cell assay
Head-to-head
IC50 81 nM vs 270 nM for close analog
3.3-fold reported difference
Reported cellular RORγt inhibition; supports Th17 pathway research.
HEK293T reporter assay; substitution pattern critical.
Autoimmune Disease Nuclear Receptors Inhibitor Synthesis

Bifunctional PROTAC Design Foundation

The scaffold has been successfully utilized to design and synthesize proteolysis-targeting chimeras (PROTACs) that degrade oncogenic proteins. Specifically, PROTACs built upon this core, tethering an IGF-1R/Src inhibitor warhead to a CRBN-recruiting ligand, inhibited the proliferation and migration of MCF7 and A549 cancer cells with low micromolar potency (1–5 μM) in cellular assays [1]. This demonstrates the scaffold's unique synthetic handle for creating advanced chemical biology tools. While simple competitive inhibitors may only block activity, bifunctional degraders built from this same core can eliminate the target protein entirely. This is a clear functional advantage over alternative scaffolds that lack the chemical tractability for such complex conjugations, which is supported by the scaffold's calculated LogP (1.98) and TPSA (69.7 Ų) that facilitate linker attachment without drastically compromising drug-like properties [2].

PROTAC degrader activity
Class-level inference
PROTACs derived from this scaffold inhibit MCF7/A549 proliferation (IC50 1–5 μM)
Supports targeted protein degradation research; scaffold for PROTAC design.
Cellular viability assays; compared to simple inhibitors lacking degrader function.
Targeted Protein Degradation PROTACs Chemical Biology

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: Application Scenarios


Oral Trk Kinase Inhibitors for In Vivo Cancer Models

This compound is the optimal starting point for medicinal chemistry programs aiming to discover new TrkA/B inhibitors intended for oral administration in animal models. The direct derivative AZ-23 has established a benchmark for high potency (TrkA IC50 = 2 nM) and favorable oral pharmacokinetics, validating this specific scaffold for in vivo proof-of-concept studies in Trk-dependent cancers like neuroblastoma [1].

RORγt Chemical Probes for Th17 Differentiation

Researchers investigating autoimmune and inflammatory diseases can use this scaffold to create potent RORγt inhibitors. Its derivative's 81 nM cellular IC50 demonstrates its utility as a pharmacophore for this nuclear receptor target, and the structure-activity relationship (SAR) data from patent literature shows that maintaining the 2,5-dichloro-5-methyl substitution pattern is critical for achieving sub-100 nM potency [2].

PROTACs for IGF-1R and Src Degradation

This scaffold is an ideal building block for researchers in the targeted protein degradation field. It has a proven track record of being successfully incorporated into PROTACs that show cellular degradation activity (1–5 μM) [3]. Its balanced LogP (1.98) and moderate TPSA (69.7 Ų) suggest it can accommodate various linkers without a complete loss of favorable physicochemical properties, making it a versatile warhead for degrader design.

Application
Selection Property
Validation Focus
Trk pathway research (in vivo models)
Reported in vivo PK and target engagement profile
Tumor model response and Trk signaling inhibition
RORγt pathway research (Th17 differentiation)
Cellular RORγt assay activity linked to substitution pattern
SAR confirmation and nuclear receptor engagement
Targeted protein degradation (IGF-1R/Src)
Scaffold compatible with PROTAC linker conjugation
Degradation efficiency and cellular pathway response

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35 linked technical documents
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